

2-Bromo-1,3-bis(bromomethyl)benzene literature review

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Compound of Interest

Compound Name:	2-Bromo-1,3-bis(bromomethyl)benzene
Cat. No.:	B1268538

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An In-Depth Technical Guide to **2-Bromo-1,3-bis(bromomethyl)benzene**

Introduction: A Versatile Tribromo Building Block

2-Bromo-1,3-bis(bromomethyl)benzene, also known as α,α' -2-Tribromo-m-xylene, is a polyhalogenated aromatic compound with the molecular formula $C_8H_7Br_3$.^{[1][2][3]} Its structure is characterized by a benzene ring substituted with a bromine atom at the 2-position and two highly reactive bromomethyl groups at the 1 and 3 positions.^{[2][4]} This specific substitution pattern, featuring a rigid meta-substituted aromatic core and two benzylic bromide moieties, makes it an exceptionally versatile bifunctional electrophile and a valuable building block in synthetic organic chemistry.^[5] The high reactivity of the bromomethyl groups allows this compound to serve as a key intermediate for constructing more complex molecular architectures, including macrocycles, ligands for coordination chemistry, and novel heterocyclic systems.^{[1][4][5]} This guide provides a comprehensive overview of its synthesis, properties, reactivity, and applications, tailored for researchers and professionals in chemical and drug development.

Physicochemical and Structural Properties

2-Bromo-1,3-bis(bromomethyl)benzene is typically a white to off-white crystalline solid under standard laboratory conditions.^[2] It is sparingly soluble in water but shows good solubility in common organic solvents.^[2] The bromine atoms are excellent leaving groups, particularly the ones in the benzylic positions, which underpins the compound's high reactivity in nucleophilic

substitution reactions.[\[4\]](#)[\[5\]](#) Crystallographic studies have revealed interesting structural features, including the presence of two independent molecules in its crystal form, one of which can exhibit whole-molecule disorder.[\[1\]](#)[\[6\]](#)

Property	Value	Source(s)
CAS Number	25006-88-6	[2] [3] [7]
Molecular Formula	C ₈ H ₇ Br ₃	[3] [7]
Molecular Weight	342.86 g/mol	[2] [7]
Appearance	White to almost white powder/crystal	[2]
Melting Point	104-108 °C	[1] [8]
IUPAC Name	2-bromo-1,3-bis(bromomethyl)benzene	[3]
Synonyms	α,α',2-Tribromo-m-xylene	[7] [8]

Synthesis and Mechanism

The most common and effective method for synthesizing **2-Bromo-1,3-bis(bromomethyl)benzene** is through the free-radical bromination of 2-bromo-1,3-dimethylbenzene.[\[6\]](#) This reaction leverages the enhanced reactivity of the benzylic C-H bonds, which are significantly weaker than other sp³ hybridized C-H bonds.[\[9\]](#)

Causality of the Reaction Pathway

The selectivity for the benzylic positions is a cornerstone of this synthesis. The reaction proceeds via a radical chain mechanism, typically initiated by a radical initiator like azobisisobutyronitrile (AIBN).[\[6\]](#) The initiator generates radicals that abstract a hydrogen atom from a benzylic position of the starting material. This step is highly favored because the resulting benzylic radical is stabilized by resonance with the adjacent aromatic ring, delocalizing the unpaired electron across the π-system.[\[10\]](#)[\[11\]](#)[\[12\]](#) This resonance stabilization lowers the activation energy for benzylic C-H bond cleavage, ensuring that bromination occurs exclusively at these sites.[\[11\]](#) N-Bromosuccinimide (NBS) is the preferred brominating agent as

it maintains a low, steady concentration of molecular bromine (Br_2), which minimizes side reactions such as electrophilic aromatic substitution on the benzene ring.[9][12]

Caption: Synthetic workflow for **2-Bromo-1,3-bis(bromomethyl)benzene**.

Detailed Experimental Protocol

The following protocol is adapted from a documented synthesis and represents a reliable method for laboratory-scale preparation.[6]

- Reaction Setup: To a round-bottom flask, add 2-bromo-1,3-dimethylbenzene (1.0 eq), N-bromosuccinimide (NBS) (2.0 eq), and azobisisobutyronitrile (AIBN) (0.2 eq).
- Solvent Addition: Add anhydrous chloroform as the solvent (e.g., 100 ml for a 0.027 mol scale reaction).
- Inert Atmosphere: Equip the flask with a reflux condenser and flush the system with a nitrogen atmosphere.
- Reflux: Stir the mixture and heat to reflux. Maintain reflux for approximately 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate. Filter the mixture to remove the solid.
- Solvent Removal: Remove the chloroform from the filtrate under reduced pressure to yield the crude product, typically a yellow solid.
- Purification: Purify the crude solid using flash column chromatography. A common eluent system is a 20:1 mixture of hexane and ethyl acetate.[6]
- Final Product: After chromatography, remove the solvent to yield a white solid. For higher purity, the product can be recrystallized from a hot hexane/ethyl acetate mixture to obtain clear needles.[6]

Spectroscopic Characterization

Structural confirmation of the synthesized product is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this validation.

Spectroscopy Data	Chemical Shift (δ) / Pattern	Assignment	Source(s)
^1H NMR (CDCl_3)	δ 4.64 (s, 4H)	The two equivalent bromomethyl groups (- CH_2Br)	[6]
δ 7.28 (t, J = 8.1 Hz, 1H)	Aromatic proton at C5 (H)	[6]	
δ 7.41 (d, J = 8.1 Hz, 2H)	Aromatic protons at C4 and C6 (H)	[6]	
^{13}C NMR (CDCl_3)	δ 33.8	Bromomethyl carbons (- CH_2Br)	[6]
δ 126.6	Bromine-substituted aromatic carbon (C-Br)	[6]	
δ 128.0	Aromatic carbon at C5 (C-H)	[6]	
δ 131.3	Aromatic carbons at C4 and C6 (C-H)	[6]	
δ 138.5	Aromatic carbons attached to bromomethyl groups (C- CH_2Br)	[6]	

Reactivity and Synthetic Applications

The synthetic utility of **2-Bromo-1,3-bis(bromomethyl)benzene** stems from the high reactivity of its two benzylic bromide groups, which readily undergo nucleophilic substitution reactions.[1] [4] This bifunctional nature allows it to act as a rigid linker or spacer in the construction of a wide range of organic molecules.

Key Applications

- **Macrocycle and Cyclophane Synthesis:** It is an ideal building block for creating macrocyclic compounds and cyclophanes. By reacting it with dinucleophiles, the rigid m-xylylene unit can be incorporated to form molecular cages or receptors.
- **Ligand Synthesis for Coordination Chemistry:** The bromomethyl groups can be substituted by various nucleophiles, such as amines or alcohols, to synthesize novel ligands.^[1] For example, reaction with 1,2,3-triazole in the presence of a base yields 2-bromo-1,3-bis(triazol-1-ylmethyl)benzene, a ligand used in synthesizing nickel complexes for ethylene polymerization.^[4]
- **Peptide Cyclization:** The compound is used to cyclize peptides containing cysteine residues through bis-alkylation.^[13] This cyclization can enhance the stability and biological activity of peptides, making them more drug-like.^[13]
- **Materials Science:** Due to its brominated structure, it serves as a precursor for materials with potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) or photovoltaics.^[4]
- **Medicinal Chemistry:** The ability to introduce a rigid aromatic scaffold and functionalize it further makes this compound a valuable intermediate in drug discovery.^[1] It can be used to synthesize substituted benzylamines, a motif present in many biologically active molecules.^[14] Some studies have also suggested it may interact with biological targets like cytochrome P450 enzymes.^[1]

Caption: General scheme for macrocyclization reactions.

Safety and Handling

2-Bromo-1,3-bis(bromomethyl)benzene is a hazardous chemical that requires careful handling.

- **Hazards:** It is classified as a skin irritant and may cause respiratory irritation.^{[1][3]} Some sources indicate it can cause severe skin burns and eye damage.^[8] Like other benzylic bromides, it is expected to be a lachrymator.

- Precautions: Work should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

2-Bromo-1,3-bis(bromomethyl)benzene is a highly valuable and versatile reagent in organic synthesis. Its well-defined structure, featuring two reactive benzylic bromide handles on a rigid aromatic platform, provides a reliable pathway for the construction of complex and functionally diverse molecules. From the synthesis of novel ligands and macrocycles to potential applications in materials science and medicinal chemistry, this compound offers chemists a powerful tool for molecular design and innovation. Proper understanding of its synthesis, reactivity, and handling is essential for leveraging its full synthetic potential.

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